2-ethoxy-N-(morpholin-4-yl)benzamide
Description
Chemical Structure and Synthesis 2-Ethoxy-N-(morpholin-4-yl)benzamide is a benzamide derivative featuring an ethoxy group at the 2-position of the benzene ring and a morpholine substituent at the amide nitrogen. The compound’s molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 262.30 g/mol (estimated). For example, morpholine-containing benzamides are often prepared by reacting activated benzoyl chlorides with morpholine under basic conditions .
Pharmacological Relevance Benzamide derivatives are pharmacologically significant, exhibiting diverse activities such as anticancer, gastrokinetic, and anti-inflammatory effects .
Properties
CAS No. |
545340-86-1 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-ethoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-6-4-3-5-11(12)13(16)14-15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
InChI Key |
PEAAPRIGRRTTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2CCOCC2 |
solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(morpholin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxybenzoic acid and morpholine.
Amidation Reaction: The 2-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with morpholine to form this compound.
Reaction Conditions: The amidation reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major products include 2-formyl-N-(morpholin-4-yl)benzamide or 2-carboxy-N-(morpholin-4-yl)benzamide.
Reduction: The major product is 2-ethoxy-N-(morpholin-4-yl)aniline.
Substitution: The major products depend on the substituent introduced, such as 2-alkoxy-N-(morpholin-4-yl)benzamide.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitory Activity Against Protein Tyrosine Phosphatase 1B
One of the significant applications of 2-ethoxy-N-(morpholin-4-yl)benzamide is its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. PTP1B inhibition is considered a promising strategy for treating type 2 diabetes mellitus and obesity. For example, derivatives of this compound have shown high inhibitory potency (IC50 = 0.07 μM) against PTP1B, with significant selectivity over other phosphatases, indicating its potential as a therapeutic agent in metabolic disorders .
Antiviral Properties
Research has indicated that benzamide derivatives, including those similar to this compound, exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds have been identified as potent inhibitors of viral entry, demonstrating effective inhibition in cell-based assays. The structural optimization of these compounds has led to the identification of candidates with good metabolic stability and low cytotoxicity, making them suitable for further development as antiviral therapies .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound involves several steps that utilize common organic reactions such as alkylation and amide formation. The process typically begins with the preparation of the benzamide framework followed by the introduction of the morpholine moiety. A notable synthetic approach includes using activating agents from peptide chemistry to facilitate the formation of the desired amide bond .
Case Studies on Derivatives
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzene ring or morpholine substituents have been explored to improve selectivity and potency against target enzymes or receptors. These studies often involve structure-activity relationship (SAR) analyses to identify optimal substitutions that yield compounds with desirable pharmacological profiles .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Position: The 2-ethoxy group in the target compound contrasts with 4-methoxy or 4-amino-5-chloro groups in analogs, which influence electronic properties and steric interactions.
- Morpholine Modifications : Hybridization with thiophene (as in ) or pyridylmethyl groups (as in ) alters receptor affinity and metabolic stability.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Ethoxy and methoxy substituents enhance solubility and may improve membrane permeability compared to halogenated analogs (e.g., 4-iodophenyl in ) .
- Morpholine Role : The morpholine ring’s chair conformation (observed in crystal studies ) facilitates hydrogen bonding (N–H⋯O interactions), critical for target engagement.
- Bioisosteric Replacements : Replacing morpholine with piperidine (e.g., in ) reduces activity in gastrokinetic assays, underscoring morpholine’s unique role .
Pharmacological Comparisons
Critical Insights :
Physicochemical Properties
| Property | Target Compound | 4-Methoxy Analog | 4-Iodo Analog |
|---|---|---|---|
| logP | ~1.5 (estimated) | 1.51 | 3.2 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Polar Surface Area | ~50 Ų | 53.5 Ų | 45 Ų |
Implications :
- Lower logP in the target compound vs. iodinated analogs suggests improved aqueous solubility.
Biological Activity
2-Ethoxy-N-(morpholin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with an ethoxy group and a morpholine moiety, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzamide compounds, including this compound, exhibit potent anticancer properties. A study demonstrated that similar compounds have shown significant antiproliferative effects against various cancer cell lines such as HCT-116, MCF-7, and SK-BR3. The mechanism involves the induction of apoptosis and cell cycle arrest in the S/G2 phase, leading to inhibited tumor growth .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that morpholine-containing benzamides can act as potent antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli. The presence of the morpholine ring enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .
The biological activity of this compound is attributed to its interactions with specific molecular targets. For instance, it has been identified as a potential antagonist for certain receptors involved in pain and metabolic regulation, such as TRPV1 and MCH1R . These interactions can lead to modulation of signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antiproliferative Activity : In one study, a series of morpholine derivatives were synthesized, including this compound. The compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antiproliferative effects .
- Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases. Flow cytometry analyses confirmed increased Annexin V staining in treated cells compared to controls .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to untreated groups. This suggests potential for further development as an anticancer agent .
Table 1: Biological Activity Summary of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
